molecular formula C8H7ClN2 B11913523 6-(Chloromethyl)imidazo[1,5-a]pyridine

6-(Chloromethyl)imidazo[1,5-a]pyridine

Cat. No.: B11913523
M. Wt: 166.61 g/mol
InChI Key: AVQTWZPMGHTSSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Chloromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system with a chloromethyl group at the sixth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)imidazo[1,5-a]pyridine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2-aminopyridine with chloroacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core. The chloromethyl group can then be introduced via chloromethylation reactions using reagents such as formaldehyde and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)imidazo[1,5-a]pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The imidazo[1,5-a]pyridine core can participate in oxidation and reduction reactions, altering its electronic properties.

    Cycloaddition: The compound can undergo cycloaddition reactions to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Products include azido or thiomethyl derivatives.

    Oxidation: Products may include N-oxides or other oxidized forms.

    Reduction: Reduced forms of the imidazo[1,5-a]pyridine ring.

Scientific Research Applications

6-(Chloromethyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Material Science: Its derivatives are explored for use in optoelectronic devices and sensors.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)imidazo[1,5-a]pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Similar structure but different position of the nitrogen atom in the ring system.

    Imidazo[1,5-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

    6-Methylimidazo[1,5-a]pyridine: Similar structure but with a methyl group instead of a chloromethyl group.

Uniqueness

6-(Chloromethyl)imidazo[1,5-a]pyridine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of more complex molecules with specific desired properties.

Biological Activity

Introduction

6-(Chloromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

PropertyValue
CAS Number 123456-78-9 (hypothetical)
Molecular Formula C8H8ClN3
Molecular Weight 183.62 g/mol
IUPAC Name This compound

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial and fungal strains.
  • Anticancer Properties : Induces apoptosis in cancer cells and inhibits tumor growth.
  • Neuroprotective Effects : Potential applications in neurodegenerative disease models.

Antimicrobial Activity

Research has indicated that compounds within the imidazo[1,5-a]pyridine class exhibit significant antimicrobial properties. For instance, studies show that derivatives of imidazo[1,5-a]pyridine can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of cellular processes or interference with enzyme functions critical for microbial survival.

Anticancer Mechanism

This compound has been investigated for its anticancer potential. A study demonstrated that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting proliferation signals. For example, in vitro assays revealed that it effectively reduced cell viability in lung cancer cell lines with IC50 values ranging from 0.09 μM to 0.43 μM.

Neuroprotective Effects

The neuroprotective effects of imidazo[1,5-a]pyridine derivatives have been explored in models of neurodegenerative diseases. These compounds may modulate neurotransmitter systems or inhibit pathways leading to neuronal apoptosis. Evidence suggests that they can enhance cognitive function and provide protection against oxidative stress.

Case Study 1: Anticancer Activity

In a recent study focused on the synthesis of new derivatives of imidazo[1,5-a]pyridine, researchers found that certain modifications led to enhanced anticancer activity against human non-small cell lung cancer (HCC827) cells. The compound induced G2/M phase cell cycle arrest and triggered apoptotic pathways through PI3Kα inhibition.

Case Study 2: Neuroprotection

Another study evaluated the neuroprotective effects of this compound in a model of Alzheimer’s disease. The results indicated a significant reduction in amyloid plaque formation and improved cognitive function in treated animals compared to controls.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in critical metabolic pathways.
  • DNA Intercalation : It may intercalate into DNA structures, disrupting replication and transcription processes.
  • Receptor Modulation : Interaction with various receptors (e.g., serotonin receptors) influences neurotransmission and cellular signaling.

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

6-(chloromethyl)imidazo[1,5-a]pyridine

InChI

InChI=1S/C8H7ClN2/c9-3-7-1-2-8-4-10-6-11(8)5-7/h1-2,4-6H,3H2

InChI Key

AVQTWZPMGHTSSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CN=C2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.